![molecular formula C18H13N3O B187183 5,6-二苯基呋喃[2,3-d]嘧啶-4-胺 CAS No. 5207-52-3](/img/structure/B187183.png)
5,6-二苯基呋喃[2,3-d]嘧啶-4-胺
描述
“5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine” belongs to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .
Synthesis Analysis
The synthesis of “5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine” involves several steps. Starting from the reaction of furoin with malonitrile in the presence of diethylamine . The 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine was dissolved in 1-propanol, followed by aniline and the mixture was refluxed for 24 hours .
Molecular Structure Analysis
The molecular formula of “5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine” is C18H13N3O . It has an average mass of 287.315 Da and a monoisotopic mass of 287.105865 Da .
Chemical Reactions Analysis
The compound belongs to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .
Physical And Chemical Properties Analysis
It is a solid substance . The compound has a molecular weight of 345.36 .
科学研究应用
Proteomics Research
Scientific Field
Biology - Proteomics Application Summary: This compound is used in proteomics research to study protein interactions and functions. It serves as a specialty product for identifying and quantifying proteins in complex biological samples, aiding in the understanding of cellular processes .
Methods of Application
Researchers use this compound in mass spectrometry-based proteomic analysis. It is often part of the sample preparation phase where it may interact with target proteins or peptides. The compound’s molecular weight (MW: 287.32) and properties are crucial for its integration into the proteomic workflows .
Results Summary
The use of this compound in proteomics has enabled the identification of novel protein interactions, providing insights into cellular mechanisms. However, specific quantitative data or statistical analyses related to its use in proteomics are not detailed in the available resources.
Antiviral Activity
Scientific Field
Medicine - Virology Application Summary: 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine has been studied for its antiviral properties. It shows potential in inhibiting the replication of certain viruses, contributing to the development of new antiviral drugs .
Methods of Application
The compound is synthesized and tested against various viral strains in vitro. It is evaluated for its efficacy in inhibiting viral replication by measuring the reduction in viral RNA or protein levels.
Results Summary
The compound exhibited promising antiviral activity in preliminary studies, with a significant reduction in viral replication markers. However, detailed quantitative results or statistical analyses are not provided in the available summaries.
Enzyme Inhibition
Scientific Field
Biochemistry Application Summary: In biochemistry, this compound is explored for its role as an enzyme inhibitor, particularly targeting enzymes involved in the folic acid cycle, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
Methods of Application
The compound is used in enzymatic assays to determine its inhibitory effects on TS and DHFR. It is added to reaction mixtures containing the enzyme and substrate, and the activity is measured by the production of reaction products.
Results Summary
Studies have shown that 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine can inhibit the activity of these enzymes, suggesting potential therapeutic applications. Specific inhibition constants (Ki) or IC50 values are not mentioned in the search results.
Pharmacological Research
Scientific Field
Pharmacology Application Summary: The compound is investigated for its pharmacological effects, including interactions with various biological targets like kinases and biotin carboxylase, which are important for drug discovery .
Methods of Application
Pharmacological studies involve the use of cell-based assays and biochemical tests to assess the compound’s efficacy and interaction with target proteins.
Results Summary
While the compound has shown interactions with key biological targets, the exact outcomes and statistical significance of these interactions require further research and are not extensively covered in the available data.
Biotechnology Applications
Scientific Field
Biotechnology Application Summary: Biotechnological applications of this compound include its use in the development of biosensors and bioassays, where it may act as a recognition element or a reporter .
Methods of Application
The compound is integrated into biosensor systems or bioassays, and its interaction with biological molecules is monitored to detect specific analytes or biological activities.
Results Summary
The incorporation of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine into biotechnological tools has enhanced the sensitivity and specificity of these systems. Quantitative performance metrics such as detection limits and response times are not detailed in the search results.
Materials Science
Scientific Field
Materials Science Application Summary: In materials science, the compound’s unique structure and properties are exploited to synthesize novel materials with potential electronic or photonic applications .
未来方向
属性
IUPAC Name |
5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAOWMPUWGJZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302737 | |
| Record name | 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine | |
CAS RN |
5207-52-3 | |
| Record name | 5207-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

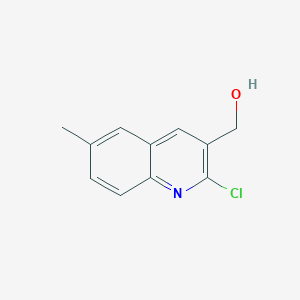
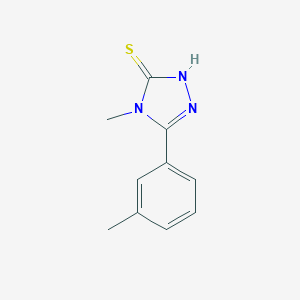

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
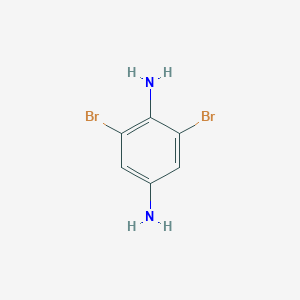
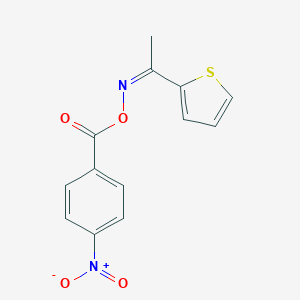


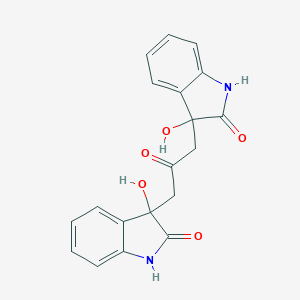
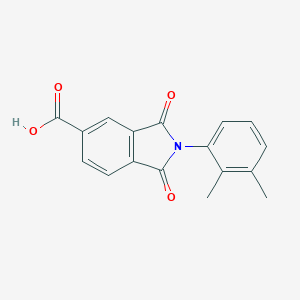
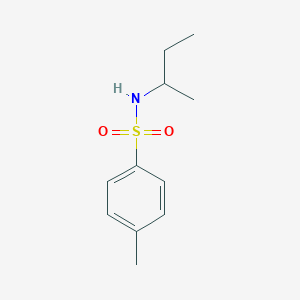
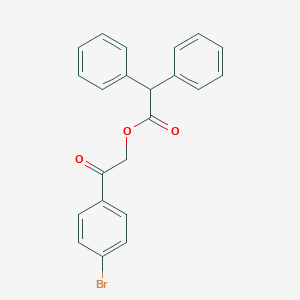
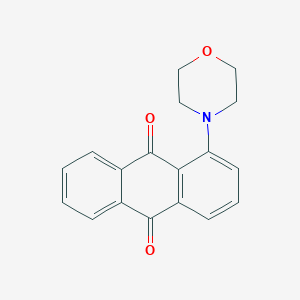
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)